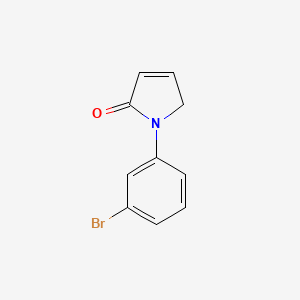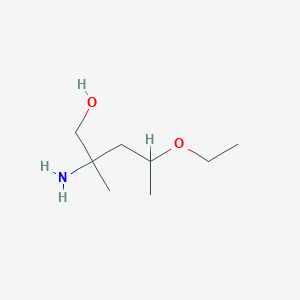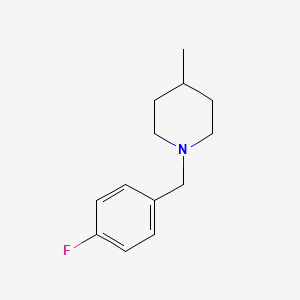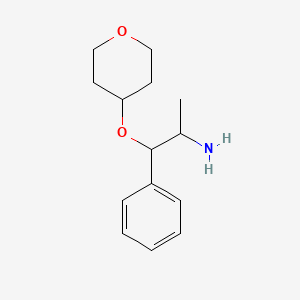![molecular formula C11H16O3 B13478585 2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)
2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid is a spiro-acetic acid derivative with a unique skeleton structure. It was first synthesized by Japanese scientists in 2007, and its potential biological and medicinal properties have been studied since then. The compound is known for its distinctive spirocyclic framework, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the acetic acid moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2-{7-Oxospiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-{2-Methoxy-7-oxaspiro[3.5]nonan-2-yl}acetic acid: Another spirocyclic acetic acid derivative with similar structural features.
2,7-Diazaspiro[3.5]nonane-7-acetic acid: A related compound with a diaza-spirocyclic core.
Uniqueness
2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid stands out due to its unique spirocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(7-oxospiro[3.5]nonan-3-yl)acetic acid |
InChI |
InChI=1S/C11H16O3/c12-9-2-5-11(6-3-9)4-1-8(11)7-10(13)14/h8H,1-7H2,(H,13,14) |
InChI Key |
GWWPVDFQRUVOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CC(=O)O)CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
![2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid](/img/structure/B13478514.png)
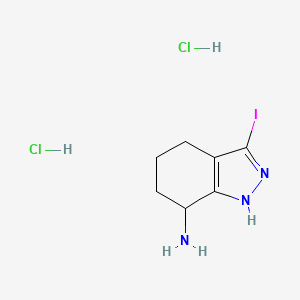
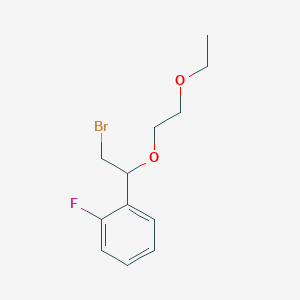

![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
